3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
The compound 3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a benzo[d]oxazol-2(3H)-one derivative featuring a 3-methyl substitution on the oxazolone nitrogen and a sulfonyl-linked piperidine moiety at the 5-position of the benzoxazolone core. The piperidine ring is further substituted at the 3-position with a 1-methylpyrazole group.
The sulfonyl group enhances solubility and serves as a linker for attaching pharmacophoric moieties, while the piperidine-pyrazole substituent may contribute to binding affinity through hydrogen bonding or hydrophobic interactions. Although direct biological data for this compound is unavailable, its structural analogs demonstrate inhibitory activity against kinases and proliferation in cancer cell lines (e.g., EBC-1 cells) .
Properties
IUPAC Name |
3-methyl-5-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-19-9-7-14(18-19)12-4-3-8-21(11-12)26(23,24)13-5-6-16-15(10-13)20(2)17(22)25-16/h5-7,9-10,12H,3-4,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJBDOPIHGLSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzo[d]oxazole moiety, a piperidine ring, and a pyrazole substituent, which contribute to its biological properties.
The compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:
- COX Inhibition : The compound has been studied as a potential inhibitor of Cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. In vitro studies have shown that derivatives with similar structures exhibit selective inhibition against COX-II with IC50 values ranging from 0.52 μM to 22.25 μM .
- Antimicrobial Activity : Research indicates that related pyrazole derivatives demonstrate antimicrobial properties by targeting bacterial DNA gyrase, an essential enzyme for bacterial replication. The compound's structural similarity to known gyrase inhibitors suggests potential efficacy in this area .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| COX-II Inhibition | COX-II | 0.52 - 22.25 | |
| Antimicrobial Activity | DNA gyrase | Varies | |
| Anticancer Activity | Cancer Cells | Not specified |
Case Studies
- COX-II Selectivity : A study evaluating various pyrazole derivatives demonstrated that compounds with similar scaffolds to our target compound exhibited significant selectivity towards COX-II over COX-I, suggesting a favorable side effect profile for anti-inflammatory applications .
- Antimicrobial Potential : Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria revealed promising results, indicating that modifications in the piperidine and pyrazole components could enhance activity against specific pathogens .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and pyrazole rings significantly affect the biological activity of the compounds:
- Piperidine Substituents : Variations in the piperidine ring have been shown to influence both potency and selectivity against COX enzymes.
- Pyrazole Variants : The introduction of different substituents on the pyrazole ring can enhance antimicrobial properties while maintaining low toxicity profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one with structurally related benzo[d]oxazol-2(3H)-one derivatives, highlighting molecular features, biological activities, and synthetic applications.
Key Observations:
Structural Diversity: The target compound’s piperidine-sulfonyl-pyrazole substituent distinguishes it from analogs with quinoline (), boronic ester (), or pyran-oxy-azetidine () moieties. These substituents influence solubility, binding kinetics, and synthetic utility. Fluorine in ’s compound may enhance metabolic stability and membrane permeability .
Biological Activity: Quinoline-containing derivatives () exhibit potent c-Met kinase inhibition, suggesting the target compound’s pyrazole-piperidine group could similarly target kinase active sites . Boronic ester analogs () are primarily used as intermediates in cross-coupling reactions, highlighting divergent applications compared to pharmacologically active derivatives.
Synthetic Routes :
- The target compound’s synthesis likely involves sulfonylation of the benzoxazolone core with a pre-functionalized piperidine-pyrazole intermediate, analogous to methods described in .
- Boronic ester derivatives () are synthesized via Miyaura borylation, underscoring the versatility of benzoxazolone scaffolds in diverse reactions .
Q & A
(Basic) How can researchers optimize the synthesis of the sulfonyl-linked piperidine-pyrazole moiety in this compound?
Methodological Answer:
The synthesis of the sulfonyl-linked piperidine-pyrazole moiety can be optimized using multi-step protocols involving condensation reactions and catalytic cross-coupling. For example:
- Step 1: Prepare the piperidine-pyrazole precursor via hydrazine-mediated cyclization of substituted propenones (e.g., 1-(4-methoxyphenyl)ethan-1-one) with hydrazine hydrate, as demonstrated in pyrazole-triazole hybrid syntheses .
- Step 2: Introduce the sulfonyl group by reacting the piperidine intermediate with chlorosulfonic acid or sulfonyl chloride derivatives under anhydrous conditions .
- Step 3: Purify intermediates using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and validate purity via HPLC (>95%) .
Key parameters include reaction temperature (50–80°C), solvent choice (THF or DMF for polar intermediates), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
(Basic) What analytical techniques are critical for confirming the structure of this compound and its intermediates?
Methodological Answer:
A combination of spectral and chromatographic methods is essential:
- 1H/13C NMR: Assign peaks to verify substituent positions (e.g., sulfonyl protons at δ 3.1–3.5 ppm; aromatic protons in the benzoxazolone ring at δ 7.0–8.0 ppm) .
- FTIR: Confirm functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm⁻¹; benzoxazolone C=O at 1650–1750 cm⁻¹) .
- HPLC-MS: Determine molecular weight and purity (e.g., ESI+ mode for [M+H]+ ions) .
- Elemental Analysis: Validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
(Advanced) How should researchers design a structure-activity relationship (SAR) study for this compound’s antifungal activity?
Methodological Answer:
SAR studies require systematic variation of substituents and biological testing:
- Variations: Modify the pyrazole (e.g., replace 1-methyl with ethyl) or benzoxazolone (e.g., introduce halogen substituents) .
- Biological Assays: Test derivatives against Candida albicans or Aspergillus niger using broth microdilution (CLSI M27/M38 protocols) to determine minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition: Evaluate inhibition of fungal 14α-demethylase (CYP51) via UV-Vis spectroscopy (e.g., monitoring lanosterol conversion) .
- Computational Docking: Use AutoDock Vina to model interactions between derivatives and CYP51 (PDB: 3LD6), prioritizing compounds with strong binding affinities (<−8 kcal/mol) .
(Advanced) How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Contradictions often arise from dynamic effects or impurities:
- Dynamic NMR: Perform variable-temperature 1H NMR (e.g., 25–80°C) to detect conformational exchange in the piperidine ring .
- 2D Techniques: Use HSQC and HMBC to assign overlapping signals (e.g., distinguish benzoxazolone C=O from sulfonyl S=O environments) .
- Impurity Profiling: Conduct LC-MS/MS to identify byproducts (e.g., desulfonated intermediates) and adjust purification protocols .
- Deuterated Solvents: Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .
(Advanced) What strategies ensure regioselectivity in synthesizing the pyrazole-piperidine core?
Methodological Answer:
Regioselectivity is controlled via:
- Directed Metalation: Use lithium bases (e.g., LDA) to deprotonate specific positions on the pyrazole ring before functionalization .
- Protecting Groups: Temporarily block reactive sites (e.g., tert-butoxycarbonyl on piperidine nitrogen) during sulfonation .
- Catalytic Conditions: Employ Pd-catalyzed cross-couplings (e.g., Suzuki for aryl-pyrazole linkages) with sterically hindered ligands (e.g., XPhos) to favor desired isomers .
(Basic) What in vitro models are suitable for evaluating this compound’s antibacterial activity?
Methodological Answer:
Standard models include:
- Gram-Positive/Gram-Negative Strains: Test against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) using agar dilution (CLSI M07-A10) .
- Biofilm Inhibition: Use microtiter plate assays with crystal violet staining to quantify biofilm disruption .
- Time-Kill Kinetics: Monitor bacterial viability over 24 hours at 2× MIC to assess bactericidal vs. bacteriostatic effects .
(Advanced) How can researchers validate molecular docking predictions for this compound’s target engagement?
Methodological Answer:
Complementary experimental approaches are required:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) between the compound and purified target proteins (e.g., CYP51) .
- Thermal Shift Assay: Monitor protein melting temperature (Tm) shifts to confirm stabilization upon ligand binding .
- Crystallography: Co-crystallize the compound with its target (e.g., fungal CYP51) to resolve binding modes at ≤2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
